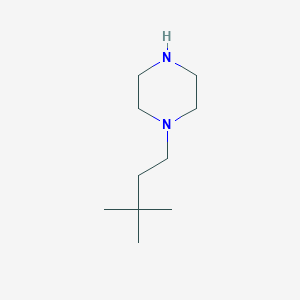
Butyl(2-phenylpropyl)amine
描述
Butyl(2-phenylpropyl)amine is a chemical compound with the molecular formula C13H21N. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by a butyl group attached to a 2-phenylpropylamine moiety, making it a member of the amine family.
作用机制
Target of Action
Butyl(2-phenylpropyl)amine is a complex organic compound with the molecular formula C13H21N Similar compounds such as butylamine and 2-phenyl-propylamine have been found to interact with various receptors and enzymes
Mode of Action
For instance, they can react with acid chlorides to form amides . The exact interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in living organisms These pathways involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability . Understanding the pharmacokinetics of this compound would provide insights into its therapeutic potential and safety profile.
准备方法
The synthesis of Butyl(2-phenylpropyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a primary amine with a halogenoalkane. For example, the reaction of butylamine with 2-phenylpropyl chloride under basic conditions can yield this compound . Another method is the Gabriel Synthesis, which uses phthalimide as a precursor to produce primary amines, including this compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.
化学反应分析
Butyl(2-phenylpropyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, it can be converted to corresponding amides or nitriles using oxidizing agents like potassium permanganate. Reduction reactions can yield secondary or tertiary amines, depending on the reagents used. Common reagents for these reactions include lithium aluminum hydride and hydrogen gas . Substitution reactions, such as alkylation or acylation, can introduce different functional groups to the amine, leading to a variety of products.
科学研究应用
Butyl(2-phenylpropyl)amine has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals. In medicine, it is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis. Industrially, it is used in the production of polymers, resins, and other materials.
相似化合物的比较
Butyl(2-phenylpropyl)amine can be compared to other similar compounds, such as phenylpropylamines and butylamines. Phenylpropylamines, like 3-phenylpropylamine, share a similar structure but differ in the position of the phenyl group. Butylamines, such as butylamine and di-n-butylamine, have a similar butyl group but lack the phenylpropyl moiety . The uniqueness of this compound lies in its combination of both the butyl and phenylpropyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-phenylpropyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-10-14-11-12(2)13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUSCROIFKOBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3145309.png)



![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)

